[1-(Furan-2-ylmethyl)pyrrolidin-2-yl]methanol
Overview
Description
“[1-(Furan-2-ylmethyl)pyrrolidin-2-yl]methanol” is a chemical compound with the CAS Number: 953409-00-2 . It has a molecular weight of 181.23 . The IUPAC name for this compound is [1-(2-furylmethyl)-2-pyrrolidinyl]methanol . The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “this compound”, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H15NO2/c12-8-9-3-1-5-11(9)7-10-4-2-6-13-10/h2,4,6,9,12H,1,3,5,7-8H2 . This indicates that the compound consists of 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 181.23 . The compound is stored at a temperature of 4°C .Scientific Research Applications
[1-(Furan-2-ylmethyl)pyrrolidin-2-yl]methanol has been studied for its potential applications in scientific research. It has been found to possess a variety of biological activities, including antifungal, antibacterial, antiviral, and antineoplastic properties. Additionally, this compound has been studied for its potential therapeutic effects in treating various diseases, including cancer, diabetes, and Alzheimer’s disease.
Mechanism of Action
Target of Action
Compounds containing furan and pyrrolidine rings have been reported to exhibit a wide range of biological activities . Furan derivatives, for instance, have shown remarkable therapeutic efficacy, inspiring the creation of numerous innovative antibacterial agents . Pyrrolidine, on the other hand, is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Furan-containing compounds are known to interact with various analytes through hydrogen bonding, dipole-dipole interactions, or dispersion forces . Pyrrolidine derivatives, on the other hand, have been reported to interact with their targets in a manner that contributes to the stereochemistry of the molecule .
Biochemical Pathways
Furan and pyrrolidine derivatives have been associated with various biological and pharmacological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
The compound is reported to be a liquid at room temperature, which may influence its absorption and distribution .
Result of Action
Furan and pyrrolidine derivatives have been associated with a wide range of advantageous biological and pharmacological characteristics .
Action Environment
It’s worth noting that the synthesis of similar compounds has been carried out using environmentally friendly techniques .
Advantages and Limitations for Lab Experiments
[1-(Furan-2-ylmethyl)pyrrolidin-2-yl]methanol has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, this compound has been found to possess a variety of biological activities, making it a useful tool for studying a variety of biological processes. However, there are also some limitations to using this compound in laboratory experiments. It is a volatile compound, which can make it difficult to store and handle. Additionally, this compound has not been extensively studied, and its effects on certain biological systems are not well understood.
Future Directions
[1-(Furan-2-ylmethyl)pyrrolidin-2-yl]methanol has potential applications in research and industry, and further research is needed to explore its full potential. Future research should focus on understanding the mechanism of action of this compound, as well as its potential therapeutic effects in treating various diseases. Additionally, further research should be conducted to develop more efficient and cost-effective methods for synthesizing this compound. Finally, research should be conducted to explore the potential applications of this compound in industrial processes.
Safety and Hazards
The safety information for “[1-(Furan-2-ylmethyl)pyrrolidin-2-yl]methanol” includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .
properties
IUPAC Name |
[1-(furan-2-ylmethyl)pyrrolidin-2-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-8-9-3-1-5-11(9)7-10-4-2-6-13-10/h2,4,6,9,12H,1,3,5,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMRZGKANCNDIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CO2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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